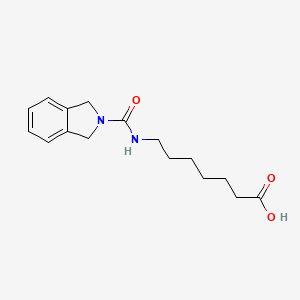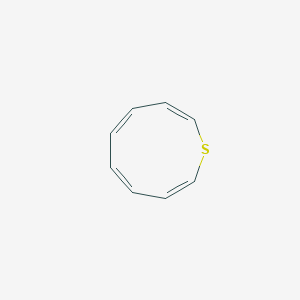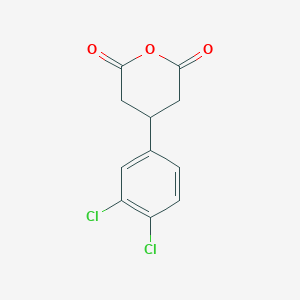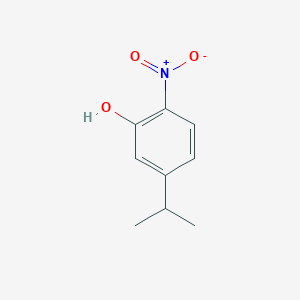
5-isopropyl-2-nitrophenol
描述
5-isopropyl-2-nitrophenol is an organic compound with the molecular formula C9H11NO3 It is a nitrophenol derivative, characterized by the presence of a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-nitrophenol typically involves the nitration of 3-isopropylphenol. One common method includes dissolving 3-isopropylphenol in methylene chloride, followed by the addition of sodium nitrate and sulfuric acid. A catalytic amount of sodium nitrite is then added, and the mixture is stirred for 24 hours. The reaction mixture is then diluted with methylene chloride, extracted with water, dried over magnesium sulfate, and filtered. The solvent is evaporated, and the resulting solid is purified by chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
5-isopropyl-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-isopropyl-2-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be formed.
科学研究应用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for their biological activities, such as antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-isopropyl-2-nitrophenol largely depends on its chemical structure. The nitro group is an electron-withdrawing group, which can influence the reactivity of the phenol ring. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways and molecular targets would depend on the specific application and context.
相似化合物的比较
Similar Compounds
2-nitrophenol: Similar structure but lacks the isopropyl group.
4-nitrophenol: Nitro group positioned differently on the phenol ring.
2,4-dinitrophenol: Contains two nitro groups, leading to different chemical properties.
Uniqueness
5-isopropyl-2-nitrophenol is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. The isopropyl group increases the hydrophobicity and may influence the compound’s reactivity and interactions with other molecules. The nitro group, being an electron-withdrawing group, affects the electron density of the phenol ring, making it more reactive towards certain types of chemical reactions .
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
2-nitro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |
InChI 键 |
QJJGPZTVVISLNI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester](/img/structure/B8468256.png)
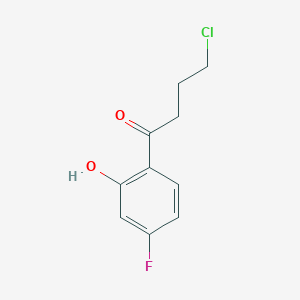
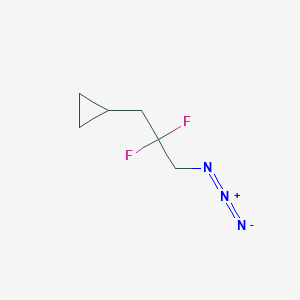
![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)
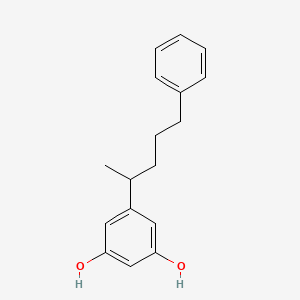
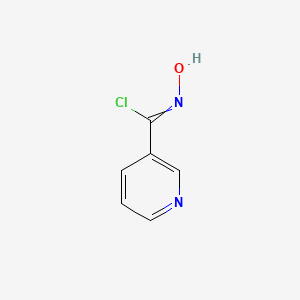
![6-chloro-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8468302.png)
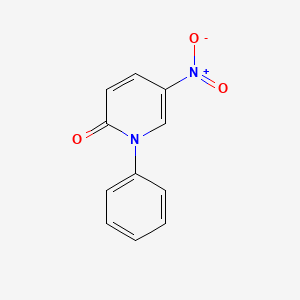
![1-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)ethanone](/img/structure/B8468310.png)
![2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-](/img/structure/B8468314.png)
